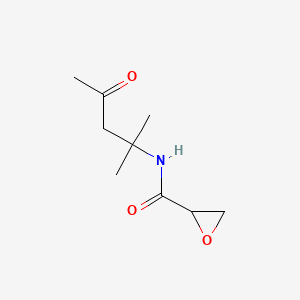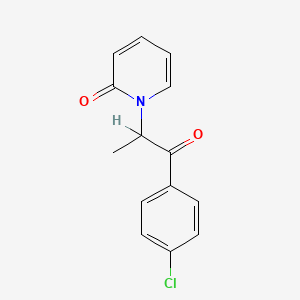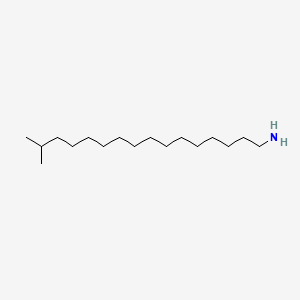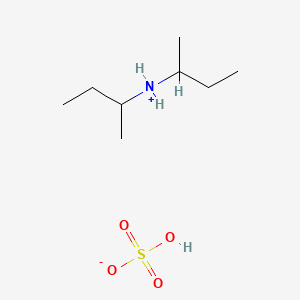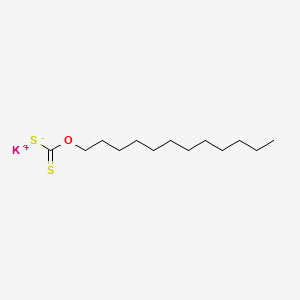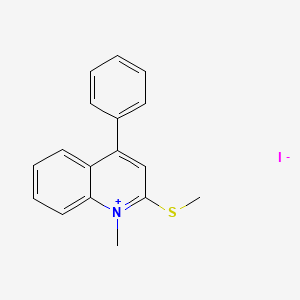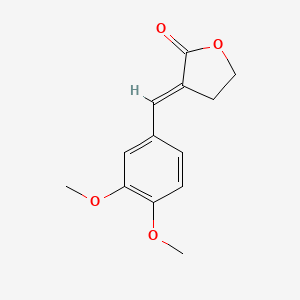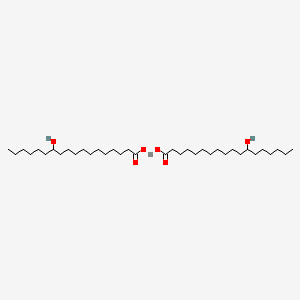
cadmium(2+);12-hydroxyoctadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Its chemical formula is C36H70CdO6, and it is often referred to as cadmium 12-hydroxystearate . This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Cadmium(2+);12-hydroxyoctadecanoate can be synthesized through the reaction of cadmium salts with 12-hydroxyoctadecanoic acid. The reaction typically involves the following steps:
- Dissolution of cadmium salts (such as cadmium chloride or cadmium nitrate) in water or an appropriate solvent.
- Addition of 12-hydroxyoctadecanoic acid to the solution.
- Stirring the mixture at a controlled temperature to facilitate the reaction.
- Precipitation of the this compound product, which is then filtered and dried .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade cadmium salts and 12-hydroxyoctadecanoic acid, with precise control over reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Cadmium(2+);12-hydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of cadmium oxide and other by-products.
Reduction: Reduction reactions can convert this compound to cadmium metal or other reduced forms.
Substitution: The hydroxyl and carboxyl groups in the compound can participate in substitution reactions with other reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Cadmium oxide and other oxidized derivatives.
Reduction: Cadmium metal and reduced organic compounds.
Substitution: Various substituted organic compounds depending on the reagents used
科学的研究の応用
Cadmium(2+);12-hydroxyoctadecanoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other cadmium-containing compounds and as a catalyst in organic reactions.
Biology: Studied for its potential effects on biological systems and its role in cellular processes.
Medicine: Investigated for its potential therapeutic applications and its interactions with biological molecules.
Industry: Utilized in the production of lubricants, stabilizers, and other industrial products .
作用機序
The mechanism of action of cadmium(2+);12-hydroxyoctadecanoate involves its interaction with cellular components and molecular pathways. Cadmium ions can disrupt cellular processes by:
Inducing oxidative stress: Cadmium ions generate reactive oxygen species (ROS), leading to cellular damage.
Interfering with calcium signaling: Cadmium ions can mimic calcium ions, disrupting calcium-dependent processes.
Modulating signaling pathways: Cadmium ions affect pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to altered cellular responses .
類似化合物との比較
Cadmium(2+);12-hydroxyoctadecanoate can be compared with other similar compounds, such as:
Cadmium stearate: Similar in structure but lacks the hydroxyl group.
Cadmium palmitate: Another cadmium-containing fatty acid salt with a shorter carbon chain.
Cadmium oleate: Contains an unsaturated fatty acid chain, differing in reactivity and applications .
These comparisons highlight the unique properties of this compound, particularly its hydroxyl group, which influences its reactivity and applications.
特性
CAS番号 |
69121-20-6 |
|---|---|
分子式 |
C36H70CdO6 |
分子量 |
711.4 g/mol |
IUPAC名 |
cadmium(2+);12-hydroxyoctadecanoate |
InChI |
InChI=1S/2C18H36O3.Cd/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2 |
InChIキー |
GZAFZVLKVLWJJD-UHFFFAOYSA-L |
正規SMILES |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Cd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



